molecular formula C8H3BrF7N B8049796 4-Bromo-2-(perfluoropropyl)pyridine CAS No. 1816283-37-0

4-Bromo-2-(perfluoropropyl)pyridine

Cat. No.: B8049796
CAS No.: 1816283-37-0
M. Wt: 326.01 g/mol
InChI Key: FAFCPUVROCRVGD-UHFFFAOYSA-N
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Description

4-Bromo-2-(perfluoropropyl)pyridine is a chemical compound characterized by a bromine atom and a perfluoropropyl group attached to a pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(perfluoropropyl)pyridine typically involves halogenation and fluorination reactions. One common method is the bromination of 2-(perfluoropropyl)pyridine followed by further fluorination steps to introduce the bromine atom at the 4-position.

Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions involving pyridine derivatives and fluorinating agents under specific conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(perfluoropropyl)pyridine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides or other oxidized forms.

  • Reduction: Reduction reactions to form less oxidized derivatives.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: this compound oxide.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-(perfluoropropyl)pyridine is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis and material science.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Studied for its pharmacological properties and potential therapeutic applications.

  • Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

4-Bromo-2-(perfluoropropyl)pyridine is compared with other similar compounds such as 4-Bromo-2-fluoropyridine and 4-Bromo-2-fluorophenol. Its uniqueness lies in the presence of the perfluoropropyl group, which imparts distinct chemical and physical properties compared to other brominated pyridines.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoropyridine

  • 4-Bromo-2-fluorophenol

  • 4-Bromo-2-(trifluoromethyl)pyridine

Properties

IUPAC Name

4-bromo-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF7N/c9-4-1-2-17-5(3-4)6(10,11)7(12,13)8(14,15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFCPUVROCRVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895699
Record name 4-Bromo-2-(heptafluoropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1816283-37-0
Record name 4-Bromo-2-(heptafluoropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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